氨基(吡啶-3-基)乙腈

描述

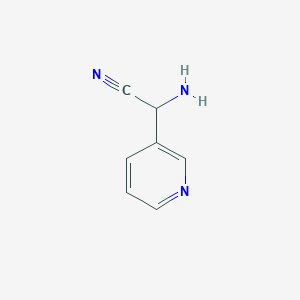

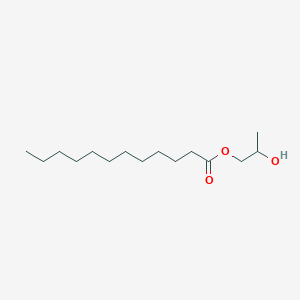

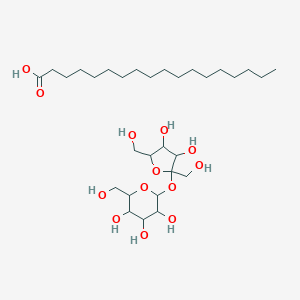

Amino(pyridin-3-yl)acetonitrile, also known as 3-aminopyridine acetonitrile, is an organic compound with the chemical formula C6H7N3. It is a colorless, volatile liquid with a pungent odor. Amino(pyridin-3-yl)acetonitrile has been studied for its potential applications in various scientific fields, such as synthetic chemistry, pharmacology, and biochemistry. This compound has been used in the synthesis of a variety of organic compounds, and has been investigated for its biochemical and physiological effects.

科学研究应用

Intermediate in Synthesis

“2-Amino-2-(pyridin-3-yl)acetonitrile” is used as an intermediate in the synthesis of various compounds . It plays a crucial role in the production of complex molecules for research and pharmaceutical applications.

Synthesis of FP-TZTP

This compound is specifically used as an intermediate in the synthesis of FP-TZTP . FP-TZTP is an M2 selective muscarinic agonist that may allow noninvasive studies of Alzheimer’s disease with PET .

Anti-fibrotic Activity

Some compounds synthesized using “2-Amino-2-(pyridin-3-yl)acetonitrile” have shown promising anti-fibrotic activity . This suggests potential applications in the treatment of fibrotic diseases.

In-vitro Studies

The compound is used in in-vitro studies. These studies are conducted outside of living organisms and are crucial for understanding the biological and chemical properties of the compound.

Material Science Research

“2-Amino-2-(pyridin-3-yl)acetonitrile” is used in material science research . Its unique properties make it suitable for the synthesis of new materials with potential applications in various industries.

Chemical Synthesis

This compound is used in chemical synthesis . Its unique structure allows it to react with other compounds in specific ways, enabling the creation of a wide range of chemical products.

作用机制

Target of Action

The primary target of 2-Amino-2-(pyridin-3-yl)acetonitrile is the M2 muscarinic receptor . This receptor plays a crucial role in the nervous system, particularly in the parasympathetic nervous system, where it helps to slow the heart rate and increase digestive secretions.

Mode of Action

2-Amino-2-(pyridin-3-yl)acetonitrile acts as an agonist at the M2 muscarinic receptor . This means it binds to the receptor and activates it, mimicking the action of the natural neurotransmitter, acetylcholine.

Biochemical Pathways

Upon activation of the M2 receptor, a series of biochemical events occur. The activated receptor inhibits adenylate cyclase, reducing the production of cyclic AMP. This leads to a decrease in the activity of protein kinase A, ultimately resulting in decreased heart rate and increased digestive secretions .

Result of Action

The activation of the M2 receptor by 2-Amino-2-(pyridin-3-yl)acetonitrile results in a decrease in heart rate and an increase in digestive secretions . This can be beneficial in conditions where a slower heart rate is desired, or where increased digestive activity is needed.

属性

IUPAC Name |

2-amino-2-pyridin-3-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-7(9)6-2-1-3-10-5-6/h1-3,5,7H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCPBVKKDRXBIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569696 | |

| Record name | Amino(pyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(pyridin-3-yl)acetonitrile | |

CAS RN |

131988-63-1 | |

| Record name | Amino(pyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B148143.png)